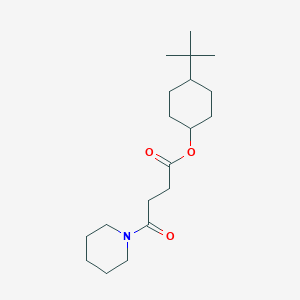

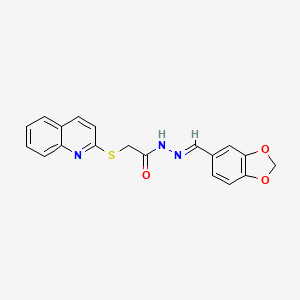

![molecular formula C17H18N2O3 B5542444 N-[4-(乙酰氨基)苯基]-2-(3-甲基苯氧基)乙酰胺](/img/structure/B5542444.png)

N-[4-(乙酰氨基)苯基]-2-(3-甲基苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Acetamide derivatives are typically synthesized through reactions involving acetylation, esterification, and subsequent reactions with specific reagents to introduce desired substituents. For example, the synthesis of N-hydroxyacetaminophen, a related acetamide, involves reduction, acetylation, and treatment with sulfatase (Gemborys, M., Gribble, G., & Mudge, G., 1978). Another method includes the use of 3-fluoro-4-cyanophenol as primary compounds to synthesize novel acetamides (Yang Man-li, 2008).

Molecular Structure Analysis

Molecular structure determination is crucial in understanding the bioactivity and chemical properties of acetamide derivatives. Single-crystal X-ray diffraction is a common technique used for this purpose. For instance, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was characterized using NMR spectroscopy and single-crystal X-ray diffraction, highlighting the importance of hydrogen-bonding interactions in stabilizing the crystal structure (Navarrete-Vázquez, G. et al., 2011).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, reflecting their versatile chemical properties. For example, the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes can selectively produce N-(4-hydroxyphenyl)acetamide, demonstrating the influence of catalysts and solvents on product selectivity (Vavasori, A., Capponi, M., & Ronchin, L., 2023).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, N-hydroxyacetaminophen shows moderate instability at physiological pH and temperature, whereas its phenolic sulfate conjugate is stable, highlighting the significance of structural modifications (Gemborys, M., Gribble, G., & Mudge, G., 1978).

Chemical Properties Analysis

The chemical behavior of acetamide derivatives, including reactivity and the ability to form specific interactions, is central to their applications. The synthesis and characterization of various acetamide compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, involve detailed analysis of IR and MS spectra to determine their chemical properties and potential applications (Zhong-cheng, Z., & Wan-yin, S., 2002).

科学研究应用

镇痛机制

对乙酰氨基酚的主要作用是镇痛。其代谢过程复杂,据信最初是通过抑制环氧合酶来发挥作用的。最近的研究表明,其镇痛机制还归因于代谢为 N-酰基苯酚胺 (AM404),然后作用于大脑和脊髓背角中的瞬时受体电位香草素 1 (TRPV1) 和大麻素 1 受体。这种双重作用对于调节伤害感受传导和诱导镇痛至关重要 (Ohashi & Kohno, 2020)。

环境影响与降解

对乙酰氨基酚的环境存在和降解一直令人担忧,原因是水资源短缺和难降解化合物的积累。高级氧化工艺 (AOP) 已被用于处理水中的对乙酰氨基酚,研究重点是降解途径、副产物及其生物毒性。这项研究强调了有效处理方法对于减轻环境影响的重要性 (Qutob et al., 2022)。

代谢中的遗传差异

由于遗传差异导致对乙酰氨基酚代谢的可变性,表明对毒性的敏感性和与药物遗传学特征相关的疼痛缓解的差异。了解这些遗传变异对于优化治疗应用和最小化风险至关重要 (Zhao & Pickering, 2011)。

从水中吸附消除

对乙酰氨基酚从水中吸附去除已被广泛研究,确定了具有有效去除潜力的高潜力材料。这项研究是环境保护工作中的基础,解决了对乙酰氨基酚存在于制药废水中及其对水质的影响 (Igwegbe et al., 2021)。

肝损伤及治疗选择

对乙酰氨基酚引起的肝损伤 (AILI) 仍然是一个重大问题,研究总结了 AILI 发病机制中涉及的主要机制,包括肝细胞坏死、无菌性炎症和再生。了解这些机制对于制定新的治疗策略和改善患者预后至关重要 (Cai et al., 2022)。

属性

IUPAC Name |

N-(4-acetamidophenyl)-2-(3-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-12-4-3-5-16(10-12)22-11-17(21)19-15-8-6-14(7-9-15)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAIFOOJVWSKCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B5542380.png)

![4-{[(2-pyridinylthio)acetyl]amino}benzamide](/img/structure/B5542382.png)

![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5542385.png)

![N,N-dimethyl-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5542394.png)

![1-acetyl-4-[2-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol](/img/structure/B5542402.png)

![1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5542440.png)

![2-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5542442.png)

![2-[(3-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5542452.png)